molecular formula C29H37N5O3 B607453 Filibuvir CAS No. 877130-28-4

Filibuvir

Cat. No. B607453
M. Wt: 503.647
InChI Key: SLVAPEZTBDBAPI-GDLZYMKVSA-N
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Description

Filibuvir, also known as PF-00868554, is an orally available, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) nonstructural 5B protein (NS5B) RNA-dependent RNA polymerase . It has been used in trials studying the treatment of Hepatitis, Hepatitis C, and Chronic Hepatitis C .


Synthesis Analysis

The synthesis of Filibuvir involves a Dieckmann cyclization strategy with the triazolopyrimidine moiety installed prior to pyrone formation . The homologated acid S-4 had been prepared before by the Knoevenagel condensation (Doebner modification) of malonic acid with aldehyde S-5 followed by hydrogenation of the α,β unsaturated acid S-6 .


Molecular Structure Analysis

Filibuvir has a molecular formula of C29H37N5O3 and an average molecular weight of 503.64 g/mol . It belongs to the class of organic compounds known as triazolopyrimidines, which are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring .


Chemical Reactions Analysis

Filibuvir preferentially inhibits elongative RNA synthesis and potently decreases viral RNA accumulation . The M423T substitution in the RNA polymerase was at least 100-fold more resistant to Filibuvir in the subgenomic replicon and in the enzymatic assays .


Physical And Chemical Properties Analysis

Filibuvir is a solid substance with a molar volume of 388.8±7.0 cm^3. It has a density of 1.3±0.1 g/cm^3, a molar refractivity of 142.5±0.5 cm^3, and a polar surface area of 103 Å^2 .

Scientific Research Applications

  • Resistance Mechanisms : Filibuvir, identified as PF-00868554, targets the HCV nonstructural 5B (NS5B) RNA-dependent RNA polymerase. Resistance to Filibuvir primarily involves mutations at amino acid M423 in the HCV NS5B polymerase. Mutations M423I/T/V mediate phenotypic resistance to Filibuvir. Resistance mutations at NS5B residues R422 and M426 are also clinically relevant alternative pathways (Troke et al., 2011).

  • Clinical Efficacy : A phase 2 study showed that adding Filibuvir to pegylated interferon alfa-2a and ribavirin did not significantly improve sustained virologic response (SVR) rates, despite higher on-treatment virologic response parameters. It was well-tolerated with no major adverse effects differing from the standard of care (Rodríguez-Torres et al., 2014).

  • Antiviral Activity : Multiple doses of Filibuvir demonstrated potent dose-dependent inhibition of viral replication in both treatment-naïve and treatment-experienced patients with HCV genotype 1. Filibuvir was well-tolerated with mild to moderate adverse events (Wagner et al., 2011).

  • Drug Resistance Mechanism : Molecular modeling methods were used to investigate the drug resistance mechanism of wild-type and mutant NS5B polymerases toward Filibuvir. The study found that mutations lead to a decrease in the binding affinity of Filibuvir, mainly due to changes in the van der Waals interaction (Wang et al., 2015).

  • Mechanism of Inhibition : Filibuvir and another inhibitor, VX-222, preferentially inhibit primer-dependent RNA synthesis and bind to the HCV polymerase with high affinity. Resistance mutation M423T in the RNA polymerase results in significant resistance to Filibuvir, but not VX-222 (Yi et al., 2011).

  • Pharmacokinetics and Dosing : Studies evaluating the antiviral activity of different doses of Filibuvir in treatment-naïve and treatment-experienced patients indicated that doses greater than 600mg BID may not offer additional efficacy, and doses of 300 and 600mg BID are expected to be efficacious when combined with standard of care (Stern et al., 2010; Neumann et al., 2010).

  • Synthesis and Development : The synthesis and development of Filibuvir have been documented, outlining the steps involved in the commercial synthesis of this compound (Singer et al., 2014).

  • Interaction with NS5B and RNA : Filibuvir's interaction with NS5B and its effect on NS5B's interaction with RNA have been studied to understand its mechanism of action as an allosteric inhibitor (Winquist et al., 2013).

  • Combination Therapy : Studies have shown that combinations of direct-acting antivirals, including Filibuvir, can enhance the suppression of HCV RNA replication, suggesting the potential for combination therapies in HCV treatment (Graham et al., 2011).

Safety And Hazards

When handling Filibuvir, it is recommended to avoid dust formation and breathing vapors, mist, or gas. Protective gloves and safety goggles with side-shields should be worn. The product should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVAPEZTBDBAPI-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007768
Record name Filibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Filibuvir

CAS RN

877130-28-4
Record name Filibuvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877130-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filibuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877130284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filibuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Filibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FILIBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198J479Y2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
571
Citations
F Wagner, R Thompson, C Kantaridis, P Simpson… - …, 2011 - Wiley Online Library
… /mL with filibuvir given at 100 mg twice daily to −2.30 log 10 IU/mL with filibuvir given at 700 … RNA reduction of 2.20 log 10 IU/mL was achieved with filibuvir given at 450 mg twice daily. …
Number of citations: 49 aasldpubs.onlinelibrary.wiley.com
L Kapelusznik, EL Heil, Z Temesgen… - Drugs of the …, 2012 - access.portico.org
… activity against HIV proteases, filibuvir was also assayed for inhibition of HIV and human protease activity. This analysis revealed that filibuvir weakly inhibited HIV protease activity (…
Number of citations: 1 access.portico.org
PL Beaulieu - IDrugs: The Investigational Drugs Journal, 2010 - europepmc.org
… Filibuvir is a potent and specific inhibitor of the virally-… Filibuvir demonstrated a good pharmacokinetic profile and oral … with genotype 1 HCV, filibuvir monotherapy or in combination …
Number of citations: 18 europepmc.org
G Yi, J Deval, B Fan, H Cai, C Soulard… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… In this work, we show that both filibuvir and VX-222 preferentially inhibit elongative RNA … in the presence of filibuvir or VX-222. Our results support the idea that filibuvir and VX-222 …
Number of citations: 66 journals.asm.org
PJF Troke, M Lewis, P Simpson, K Gore… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… The aim of this study was to characterize the selection of filibuvir-resistant … filibuvir-resistant NS5B variants selected in HCV genotype 1-infected individuals enrolled across two filibuvir …
Number of citations: 47 journals.asm.org
M Rodriguez-Torres, EM Yoshida, P Marcellin… - Annals of …, 2014 - medigraphic.com
… Filibuvir is a non-nucleoside inhibitor of hepatitis C virus (HCV) polymerase. This study evaluated the safety and efficacy of filibuvir … were randomized to receive filibuvir 300 or 600 mg …
Number of citations: 24 www.medigraphic.com
RA Singer, JA Ragan, P Bowles… - … Process Research & …, 2014 - ACS Publications
This is the first in a series of three papers describing the identification and development of a commercial synthesis of filibuvir (1). This contribution describes development of an Evans …
Number of citations: 23 pubs.acs.org
HE Strohmeyer, GW Sluggett - Journal of pharmaceutical and biomedical …, 2012 - Elsevier
… TEMPO recovery in the presence of filibuvir was assessed by spiking TEMPO into filibuvir … , relative to filibuvir at 100 mg/mL. In addition, several unspiked filibuvir batches were analyzed …
Number of citations: 17 www.sciencedirect.com
H Wang, C Guo, BZ Chen, M Ji - Antiviral Research, 2015 - Elsevier
… with the experimental EC 50 values of Filibuvir to the wild-type and mutant … Filibuvir toward RdRp M426A is mainly due to the decrease in the van der Walls interaction between Filibuvir …
Number of citations: 13 www.sciencedirect.com
Z Peng, JA Ragan, R Colon-Cruz… - … Process Research & …, 2014 - ACS Publications
This paper describes an improved sequence for the conversion of an oxazolidinone (3) to a β-keto lactone (5). The primary drivers behind this change were the modest and variable …
Number of citations: 8 pubs.acs.org

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